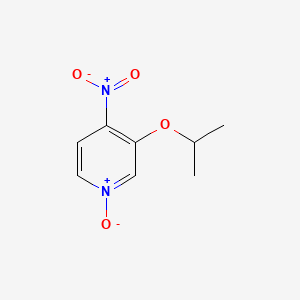
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium is a heterocyclic organic compound with the molecular formula C8H10N2O4 It is a derivative of pyridine, featuring an isopropoxy group at the 3-position, a nitro group at the 4-position, and an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium typically involves the nitration of pyridine derivatives followed by the introduction of the isopropoxy group. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate can then be reacted with isopropyl alcohol under basic conditions to introduce the isopropoxy group, forming this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity while minimizing the formation of by-products. This method allows for better control of reaction conditions and improved safety, especially for highly exothermic reactions like nitration .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative.
Substitution: The isopropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the isopropoxy group.
Major Products Formed
Reduction of the nitro group: 3-Isopropoxy-4-aminopyridine 1-oxide.
Reduction of the N-oxide group: 3-Isopropoxy-4-nitropyridine.
Substitution of the isopropoxy group: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the N-oxide group can act as an electron donor in various interactions. These properties enable the compound to modulate biological pathways and chemical reactions, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitropyridine 1-oxide: Lacks the isopropoxy group but shares the nitro and N-oxide functionalities.
3-Chloro-4-nitropyridine 1-oxide: Similar structure but with a chloro group instead of an isopropoxy group.
3-Methoxy-4-nitropyridine 1-oxide: Contains a methoxy group instead of an isopropoxy group
Uniqueness
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
114549-64-3 |
|---|---|
Formule moléculaire |
C8H10N2O4 |
Poids moléculaire |
198.178 |
Nom IUPAC |
4-nitro-1-oxido-3-propan-2-yloxypyridin-1-ium |
InChI |
InChI=1S/C8H10N2O4/c1-6(2)14-8-5-9(11)4-3-7(8)10(12)13/h3-6H,1-2H3 |
Clé InChI |
MVFXFRFRZKJDQK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] |
Synonymes |
Pyridine, 3-(1-methylethoxy)-4-nitro-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















